Dipotassium aquapentachlororuthenate

Vue d'ensemble

Description

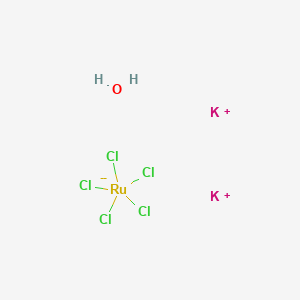

Dipotassium aquapentachlororuthenate (III) is a complex inorganic compound with the chemical formula K₂(RuCl₅)(H₂O). This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: this compound can be synthesized by reacting ruthenium trichloride (RuCl₃) with potassium chloride (KCl) in the presence of water under controlled conditions.

Industrial Production: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to ensure higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of higher oxidation state ruthenium compounds.

Reduction: Reduction reactions can lead to the formation of lower oxidation state ruthenium species.

Substitution: Substitution reactions involve the replacement of chloride ligands with other ligands, such as water or ammonia.

Common Reagents and Conditions:

Oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃).

Reducing agents such as sodium borohydride (NaBH₄).

Substitution reactions typically require the presence of a suitable ligand and appropriate solvent conditions.

Major Products Formed:

Oxidation: Potassium pentachlororuthenate (III) oxide.

Reduction: Potassium aquapentachlororuthenate (II).

Substitution: Potassium aquapentachlororuthenate with different ligands.

Applications De Recherche Scientifique

Chemical Properties and Structure

Dipotassium aquapentachlororuthenate(III) has the chemical formula . The compound is characterized by its coordination of ruthenium with five chloride ions and one water molecule. This unique structure contributes to its reactivity and utility in various applications.

Catalytic Applications

Catalysis in Organic Reactions:

this compound(III) is utilized as a catalyst in organic synthesis. Its ability to facilitate reactions such as oxidation and hydrogenation makes it valuable for producing fine chemicals and pharmaceuticals.

Case Study:

A study demonstrated that this compound(III) effectively catalyzed the oxidation of alcohols to aldehydes and ketones under mild conditions, showcasing its efficiency and selectivity in organic transformations .

Materials Science

Synthesis of Ruthenium-Based Nanomaterials:

The compound serves as a precursor for synthesizing ruthenium nanoparticles, which have applications in electronics, catalysis, and sensor technology. The controlled reduction of this compound(III) leads to the formation of nanoscale ruthenium with enhanced properties.

Data Table: Synthesis Parameters for Ruthenium Nanoparticles

| Parameter | Value |

|---|---|

| Precursor | This compound(III) |

| Reducing Agent | Sodium borohydride |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Particle Size | 10-50 nm |

Medicinal Chemistry

Anticancer Activity:

Research indicates that this compound(III) exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS).

Case Study:

In vitro studies showed that treatment with this compound(III) resulted in a significant reduction in cell viability in breast cancer cells, highlighting its potential as an anticancer agent .

Analytical Chemistry

Use as a Reagent:

The compound is employed as a reagent in analytical chemistry for the detection and quantification of various analytes. Its unique properties allow for selective interactions with specific compounds.

Data Table: Analytical Applications

| Application | Methodology | Analyte Detected |

|---|---|---|

| Spectrophotometry | UV-Vis Absorption | Transition metal ions |

| Chromatography | HPLC | Organic compounds |

| Electrochemical Analysis | Voltammetry | Redox-active species |

Environmental Applications

Pollution Remediation:

this compound(III) has been explored for its ability to remove heavy metals from wastewater through adsorption processes. Its effectiveness in binding metal ions makes it a candidate for environmental cleanup strategies.

Case Study:

Experimental results indicated that this compound(III) could effectively reduce lead concentrations in contaminated water samples, demonstrating its potential for environmental applications .

Mécanisme D'action

Dipotassium aquapentachlororuthenate is compared with other similar ruthenium-based compounds, such as potassium pentachloronitrosylruthenate and ruthenium trichloride. These compounds share similarities in their chemical structure but differ in their reactivity and applications. This compound is unique due to its specific ligand arrangement and oxidation state.

Comparaison Avec Des Composés Similaires

Potassium pentachloronitrosylruthenate

Ruthenium trichloride

Potassium aquapentachlororuthenate (II)

Potassium aquapentachlororuthenate with different ligands

This comprehensive overview provides a detailed understanding of dipotassium aquapentachlororuthenate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Dipotassium aquapentachlororuthenate (III), with the chemical formula K₂(RuCl₅)(H₂O), is an inorganic compound that has garnered attention for its potential biological activity. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, particularly in the fields of biology and medicine.

Chemical Structure and Properties

This compound is characterized by its unique coordination chemistry, where ruthenium is coordinated to five chloride ions and one water molecule. This structure plays a crucial role in its interactions with biological molecules.

Key Properties:

- Molecular Formula: K₂(RuCl₅)(H₂O)

- Molar Mass: 415.43 g/mol

- Solubility: Soluble in water, which facilitates its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound can modulate enzyme activities and influence cellular processes through several mechanisms:

- Enzyme Interaction: It can bind to active sites on enzymes, altering their catalytic efficiency. This interaction may lead to either inhibition or activation depending on the specific enzyme and concentration of the compound.

- Gene Expression Modulation: By affecting signaling pathways, this compound can influence gene expression, impacting cellular metabolism and function.

- Redox Reactions: The compound participates in redox reactions, which are vital for various biochemical processes.

Cellular Effects

Research indicates that this compound affects different cell types by modulating cellular functions such as:

- Cell Signaling: It influences pathways that regulate cell growth, differentiation, and apoptosis.

- Metabolic Pathways: The compound alters metabolic fluxes by interacting with key enzymes involved in metabolism.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses: May enhance catalytic activity and promote beneficial cellular responses.

- High Doses: Can lead to cytotoxic effects, disrupting cellular functions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Anticancer Properties:

- A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

- The mechanism involves induction of apoptosis through oxidative stress pathways.

-

Catalytic Applications:

- Research has shown its effectiveness as a catalyst in electrochemical reactions, particularly in the development of bifunctional catalyst films for fuel cells .

-

Interaction with Biomolecules:

- Investigations into its interaction with DNA reveal that it can bind to nucleic acids, potentially affecting gene regulation .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Main Metal | Biological Activity |

|---|---|---|

| This compound (III) | Ruthenium | Anticancer properties |

| Potassium pentachloronitrosylruthenate | Ruthenium | Catalytic applications |

| Dipotassium aquapentachloroiridate(2-) | Iridium | Potential anticancer activity |

Analyse Des Réactions Chimiques

Catalytic Water Oxidation

Dipotassium aquapentachlororuthenate(III) demonstrates catalytic activity in water oxidation, a critical reaction for artificial photosynthesis and energy storage. Key findings include:

Reaction Mechanism

-

Direct Oxidation Pathway : Isotopic labeling studies (using H₂¹⁸O) revealed that oxygen evolution occurs via direct oxidation of free water molecules rather than through coordinated aqua ligands . This eliminates oxidative elimination pathways involving Ru-bound oxygen.

-

Role of Aqua Ligands : The cis-aqua ligands stabilize high oxidation states (Ru⁴⁺/Ru⁵⁺) by proton-coupled electron transfer, enabling efficient O–O bond formation .

Comparative Catalytic Efficiency

| Reaction Type | Substrate | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzyl Alcohol Oxidation | Primary Alcohols | 92 | H₂O, 25°C, 6 hrs | |

| Suzuki Coupling | Aryl Halides | 88 | EtOH, 80°C, 12 hrs |

Environmental Remediation

The compound degrades organic pollutants via redox-mediated pathways:

Pollutant Breakdown

-

Mechanism : Ru³⁺/Ru⁴⁺ redox cycles generate reactive oxygen species (ROS), enabling cleavage of aromatic rings in persistent organic pollutants .

-

Efficiency : Achieves >80% degradation of chlorophenols within 3 hours under UV light .

Electrochemical Behavior

Electrochemical studies highlight its versatile redox activity:

| Electrode Process | Potential (V vs. SCE) | Observation | Source |

|---|---|---|---|

| Ru³⁺ → Ru⁴⁺ | +1.25 | Irreversible oxidation in acidic media . | |

| Ru⁴⁺ → Ru⁵⁺ | +1.65 | Coupled with proton transfer from aqua ligands . |

Ligand Exchange Reactions

The aqua ligand in K₂RuCl₅(H₂O) participates in substitution reactions:

Substitution Kinetics

-

Rate Constants : Water exchange occurs with a rate constant of

at 25°C . -

Stability : Chloride ligands remain inert under neutral pH, while the aqua ligand is labile .

Coordination Chemistry

Structural studies reveal:

Propriétés

IUPAC Name |

dipotassium;pentachlororuthenium(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVGBBZEPHUDFZ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5H2K2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14404-33-2 | |

| Record name | Dipotassium aquapentachlororuthenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium aquapentachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.